
4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group and a carbonitrile group in the compound suggests potential for interaction with biological targets, such as enzymes or receptors.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a related compound, 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, was synthesized using density functional theory calculations, which provided insights into the optimized structural parameters and spectroscopic properties . Another synthesis approach for 4-anilinoquinoline-3-carbonitriles involves the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization and subsequent chlorination and reaction with substituted anilines . These methods highlight the versatility in synthesizing quinoline derivatives, which could be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the asymmetric unit of a co-crystal involving a quinoline derivative showed overlapping atoms of the fused-ring system and substituents, with significant twisting of the aromatic rings and the chlorophenyl substituent . This suggests that the molecular structure of "this compound" would also exhibit unique conformational features, which could be elucidated through crystallographic studies.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often facilitated by their reactive sites such as the amino and cyano groups. The synthesis of N2-substituted 2-aminoquinoline-3-carbonitriles, for example, involves a multicomponent reaction in an ionic liquid, indicating that the compound may also be amenable to similar synthetic strategies . Additionally, the synthesis of 6-aminoquinoline derivatives under solvent-free conditions using multicomponent reactions demonstrates the potential for efficient and environmentally friendly synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their structural features. The fluorescent quinoline derivative studied in exhibited absorption and emission spectra in the UV-visible range, suggesting that "this compound" may also possess photophysical properties. The nonlinear optical properties and thermal stability of these compounds are also of interest, as they can determine their suitability for various applications, such as in materials science or as pharmaceutical agents .
科学的研究の応用
Synthesis and Antimicrobial Applications
Quinoline derivatives have been extensively studied for their facile synthesis and potential antimicrobial properties. For instance, studies on the synthesis of quinoline and pyrimido[4,5-b]quinoline derivatives reveal that these compounds can be synthesized through reactions involving various reagents like dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and thiourea, showcasing their versatility in chemical synthesis. Some selected derivatives have shown promising antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Elkholy & Morsy, 2006).
作用機序
将来の方向性
特性
IUPAC Name |
4-(4-chloroanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3.ClH/c1-2-12-3-8-17-16(9-12)18(13(10-20)11-21-17)22-15-6-4-14(19)5-7-15;/h3-9,11H,2H2,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYCNMZSHJXBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

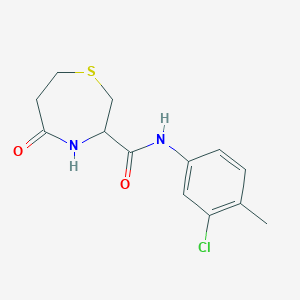

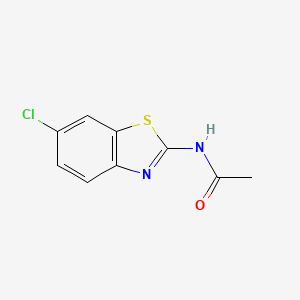
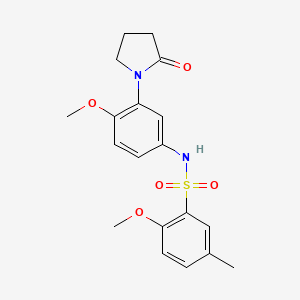
![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)
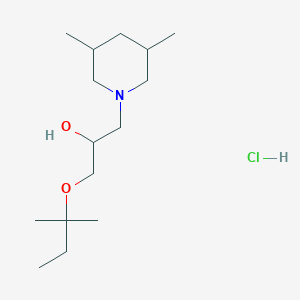

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)
![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)
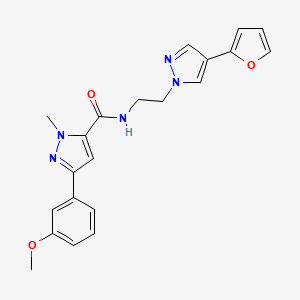
![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)
![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)
